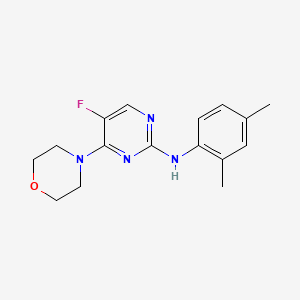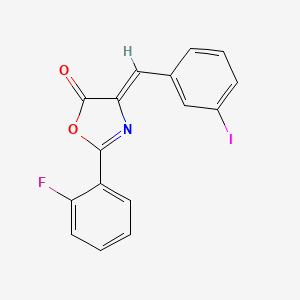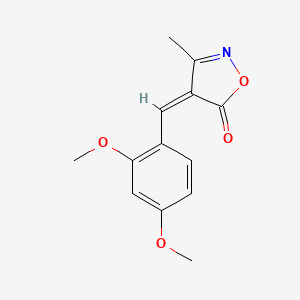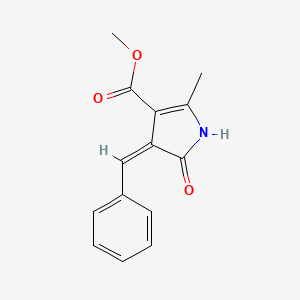
N-(2,4-dimethylphenyl)-5-fluoro-4-(4-morpholinyl)-2-pyrimidinamine
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-5-fluoro-4-(4-morpholinyl)-2-pyrimidinamine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as "DFPM" and has been found to possess unique properties that make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
DFPM exerts its therapeutic effects by inhibiting specific enzymes and pathways that are involved in disease progression. For example, DFPM inhibits the activity of the enzyme dihydroorotate dehydrogenase, which is essential for the synthesis of DNA in cancer cells. By inhibiting this enzyme, DFPM prevents cancer cells from dividing and proliferating, ultimately leading to their death. DFPM also inhibits the activity of viral enzymes, preventing the replication and spread of viruses.
Biochemical and Physiological Effects:
DFPM has been found to have a relatively low toxicity profile and is well-tolerated in animal studies. However, further studies are needed to determine the long-term effects of DFPM on human health. DFPM has been shown to have a half-life of approximately 12 hours, indicating that it is rapidly metabolized and eliminated from the body.
Vorteile Und Einschränkungen Für Laborexperimente
DFPM has several advantages for use in laboratory experiments, including its potent activity against cancer cells and viruses, as well as its relatively low toxicity profile. However, DFPM also has limitations, including its limited solubility in water and the need for further studies to determine its long-term effects on human health.
Zukünftige Richtungen
There are several future directions for research on DFPM, including the development of more efficient synthesis methods and the optimization of its therapeutic properties. Additionally, further studies are needed to determine the optimal dosage and administration of DFPM for various diseases. DFPM may also be used in combination with other drugs to enhance its therapeutic effects. Overall, DFPM is a promising candidate for the treatment of various diseases, and further research is needed to fully understand its potential.
Wissenschaftliche Forschungsanwendungen
DFPM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. Several studies have shown that DFPM exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, DFPM has been found to possess antiviral properties, making it a promising candidate for the treatment of viral infections such as HIV and hepatitis C. DFPM has also been shown to modulate the immune system, making it a potential treatment option for autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-5-fluoro-4-morpholin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-3-4-14(12(2)9-11)19-16-18-10-13(17)15(20-16)21-5-7-22-8-6-21/h3-4,9-10H,5-8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXREPSFMRDOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=C(C(=N2)N3CCOCC3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-fluoro-4-morpholin-4-ylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B3847955.png)

![N-[2-(2-fluorophenyl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3847969.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3847978.png)
![N-allyl-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3847988.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3847998.png)

![N-(2-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848026.png)
![2-[5-(2-fluoro-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N-methylethanesulfonamide](/img/structure/B3848048.png)
![4-(3-bromo-4-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848053.png)

![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3848065.png)
